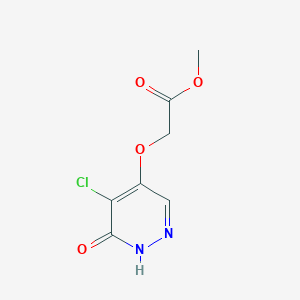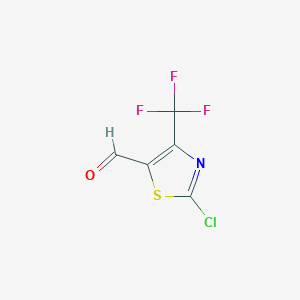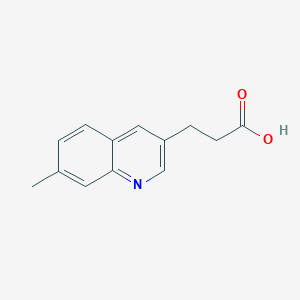![molecular formula C7H8N4O2S B11889207 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)
3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Metilsulfonil)pirazolo[1,5-a]pirimidin-6-amina es un compuesto heterocíclico que pertenece a la familia de las pirazolo[1,5-a]pirimidinas. Este compuesto se caracteriza por su estructura de anillo fusionado, que incluye tanto anillos de pirazol como de pirimidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Metilsulfonil)pirazolo[1,5-a]pirimidin-6-amina típicamente implica la reacción de ciclocondensación de compuestos 1,3-biselectrofílicos con NH-3-aminopirazoles como sistemas 1,3-bisnucleofílicos . Esta reacción permite modificaciones estructurales versátiles en las posiciones 2, 3, 5, 6 y 7 del núcleo de la pirazolo[1,5-a]pirimidina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implica la optimización de las rutas sintéticas mencionadas anteriormente para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Metilsulfonil)pirazolo[1,5-a]pirimidin-6-amina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales en el núcleo de la pirazolo[1,5-a]pirimidina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Diversos nucleófilos, incluyendo aminas, tioles y haluros, bajo condiciones de reacción apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
3-(Metilsulfonil)pirazolo[1,5-a]pirimidin-6-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: El compuesto ha mostrado potencial como andamiaje antitumoral debido a su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas.
Ciencia de Materiales: Se utiliza en el desarrollo de moléculas fluorescentes para estudiar procesos intracelulares y diseñar materiales ópticos.
Síntesis Orgánica:
Mecanismo De Acción
El mecanismo de acción de 3-(Metilsulfonil)pirazolo[1,5-a]pirimidin-6-amina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en química medicinal, el compuesto puede inhibir enzimas como las quinasas dependientes de ciclinas (CDK), lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Otro miembro de la familia de las pirazolo[1,5-a]pirimidinas con características estructurales y aplicaciones similares.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Un compuesto relacionado con un anillo de triazol fusionado, conocido por su potencial como inhibidor de CDK2.
Singularidad
3-(Metilsulfonil)pirazolo[1,5-a]pirimidin-6-amina destaca por su singular grupo metilsulfonilo, que confiere propiedades químicas y reactividad distintivas. Este grupo funcional mejora la solubilidad y la estabilidad del compuesto, convirtiéndolo en un andamiaje valioso para diversas aplicaciones en química medicinal y ciencia de materiales.
Propiedades
Fórmula molecular |
C7H8N4O2S |
|---|---|
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
3-methylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3 |
Clave InChI |
ZEMXGIPHEKGEFB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2N=CC(=CN2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)







![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)



